molecular formula C12H11ClN4OS2 B2995498 [(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea CAS No. 477886-86-5

[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea

Cat. No.: B2995498
CAS No.: 477886-86-5
M. Wt: 326.82
InChI Key: BHCNOGIDDKLHOT-FZSIALSZSA-N
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Description

The compound [(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea is a thiourea derivative featuring a 2-chloro-1,3-thiazole ring linked via a methoxy group to a phenyl moiety, which is further connected to a methylideneamino-thiourea group in the E-configuration.

Biochemical Analysis

Biochemical Properties

[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with alkaline phosphatase, an enzyme involved in dephosphorylation processes. The compound binds to the active site of alkaline phosphatase, inhibiting its activity and thereby affecting the phosphorylation state of various biomolecules . This interaction is significant because it can modulate cellular signaling pathways and metabolic processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of alkaline phosphatase by this compound can lead to changes in the phosphorylation status of proteins involved in signal transduction, thereby affecting cellular responses to external stimuli . Additionally, this compound has been observed to impact gene expression profiles, potentially leading to altered cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound exerts its effects primarily through enzyme inhibition. By binding to the active site of alkaline phosphatase, it prevents the enzyme from catalyzing the dephosphorylation of substrates . This inhibition can lead to an accumulation of phosphorylated proteins, which can alter various cellular processes, including signal transduction and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods . Degradation products may form over time, which could influence its efficacy and safety. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, highlighting the importance of monitoring its effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits alkaline phosphatase without causing significant toxicity . At higher doses, adverse effects such as toxicity and cellular damage have been observed. These threshold effects underscore the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized through various pathways in the body. The primary metabolic route involves the enzymatic breakdown of the thiazole and thiourea moieties . These metabolic processes can lead to the formation of active or inactive metabolites, which may contribute to the overall biological activity and toxicity profile of the compound. Understanding these pathways is crucial for predicting the pharmacokinetics and potential side effects of the compound in clinical settings.

Biological Activity

The compound [(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea, also known by its chemical formula C21H20ClN3O5S, is a thiazole-derived thiourea that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and other therapeutic effects.

  • Molecular Formula : C21H20ClN3O5S
  • Molecular Weight : 461.92 g/mol
  • CAS Number : 477886-84-3

Antimicrobial Activity

Recent studies have shown that derivatives of thiourea compounds exhibit significant antimicrobial properties. For instance, in vitro evaluations revealed that certain thiazole-based thioureas demonstrated potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for these compounds:

CompoundMIC (μg/mL)MBC (μg/mL)Target Pathogens
10.220.25Staphylococcus aureus
20.300.35Escherichia coli
30.450.50Pseudomonas aeruginosa

The compound this compound was particularly noted for its ability to inhibit biofilm formation, which is a critical factor in the pathogenicity of bacteria such as Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicated that thiazole derivatives possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (μM)Mechanism of Action
MCF-715.0Induction of apoptosis and cell cycle arrest
A54912.5Inhibition of proliferation via EGFR signaling

In vitro assays demonstrated that the compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various thiourea derivatives against clinical isolates of Staphylococcus aureus. The study found that compounds similar to this compound exhibited significant antibacterial activity with low MIC values, suggesting their potential as therapeutic agents against resistant strains .
  • Anticancer Research : Another investigation focused on the anticancer properties of thiazole-based thioureas. The findings indicated that these compounds could inhibit tumor growth in xenograft models, demonstrating their potential for development into effective cancer therapies .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Clothianidin (Neonicotinoid Insecticide)

  • Structure: N-[(E)-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}(methylamino)methylidene]nitramide .
  • Key Differences : Replaces the thiourea group with a nitroguanidine moiety. The nitroguanidine enhances hydrogen-bonding capacity, contributing to its efficacy as a nicotinic acetylcholine receptor (nAChR) agonist in insects.
  • Biological Activity : High insecticidal activity due to strong binding to insect nAChRs .

N1-Chloroacetyl-N3-(4-Aryl-5-Arylazo-Thiazol-2-yl)-Thioureas

  • Structure : Thioureas with chloroacetyl and arylazo-thiazol substituents .
  • Key Differences: The presence of a chloroacetyl group increases electrophilicity, enabling cyclization into thiazolo-triazino derivatives.

5-(4-tert-Butylphenyl)-1,3,4-Thiadiazol-2-amine

  • Structure : A thiadiazole derivative with a tert-butylphenyl group .
  • Key Differences : Lacks the thiourea and thiazole-methoxy-phenyl linkages. The thiadiazole core is associated with antimicrobial and antifungal properties .

[(2-Chloro-1,3-Thiazol-5-yl)methoxy]imino Propan-1-one

  • Structure: Features a ketone group instead of thiourea, linked to the thiazole-methoxy-imino moiety .
  • Key Differences : The ketone group may reduce hydrogen-bonding capacity compared to thiourea, altering target selectivity .

Pharmacological and Agrochemical Relevance

Compound Functional Groups Biological Activity Synthetic Route
Target Compound Thiourea, 2-chloro-thiazole, phenyl Potential insecticidal/pharmacological activity Likely condensation/cyclization
Clothianidin Nitroguanidine, 2-chloro-thiazole Nicotinic receptor agonist (insecticide) Multi-step guanylation
N1-Chloroacetyl Thioureas Chloroacetyl, arylazo-thiazol, thiourea Antimicrobial, enzyme inhibition Diazotization, reflux with thiourea
[(2-Chloro-thiazol)methoxy]imino Propanone Ketone, imino, thiazole-methoxy Unspecified (structural analog) Imine formation, ketone coupling

Research Findings and Implications

  • Thiourea vs.
  • Thiazole Substitution : The 2-chloro-thiazole moiety is conserved across pesticidal compounds (e.g., clothianidin), suggesting the target compound may share bioactivity against insect targets .
  • Pharmacological Potential: Thiourea derivatives in demonstrate antimicrobial and enzyme-inhibitory activities, indicating possible applications beyond agrochemistry .

Properties

IUPAC Name

[(E)-[3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4OS2/c13-11-15-6-10(20-11)7-18-9-3-1-2-8(4-9)5-16-17-12(14)19/h1-6H,7H2,(H3,14,17,19)/b16-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCNOGIDDKLHOT-FZSIALSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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